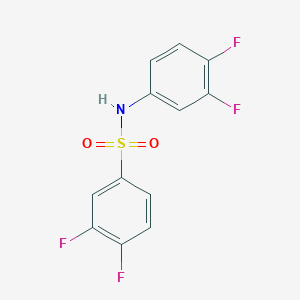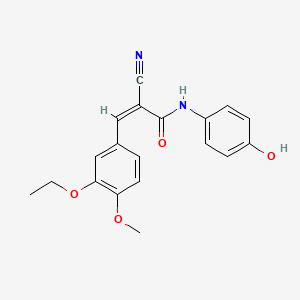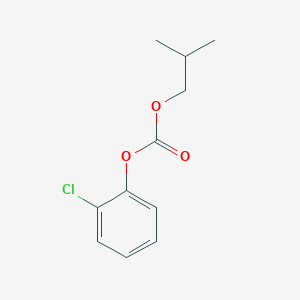
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, also known as CMPTU, is a chemical compound commonly used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. CMPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity.
作用機序
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea exerts its pharmacological effects by selectively inhibiting the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. TRPM8 is a non-selective cation channel that is activated by cold temperature, menthol, and certain chemical compounds. By inhibiting the TRPM8 ion channel, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can modulate various physiological processes, including pain sensation and cancer cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to modulate various biochemical and physiological processes, including cancer cell survival, pain sensation, and thermoregulation. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potent and selective inhibition of the TRPM8 ion channel, which makes it a useful tool for studying the physiological and pathological functions of TRPM8. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. However, one of the limitations of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea. One potential direction is the development of more potent and selective TRPM8 inhibitors for the treatment of cancer, neuropathic pain, and cold hypersensitivity. Another potential direction is the study of the physiological and pathological functions of TRPM8 in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. In addition, the potential off-target effects of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea should be further investigated to ensure the specificity of its pharmacological effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea and its target TRPM8 has significant implications for the development of novel therapeutics for various diseases.
合成法
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


